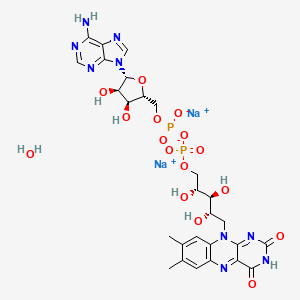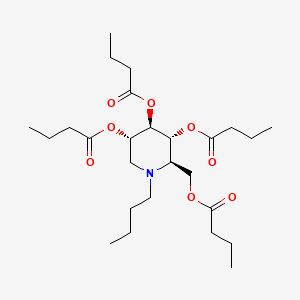
Glycovir
Vue d'ensemble
Description
Glycovir, also known as SC-49483, is a synthetic compound with the chemical formula C26H45NO8. It is primarily recognized for its role as an alpha-glucosidase-1 inhibitor and has been investigated as a potential anti-HIV agent. This compound targets viral glycoprotein processing in the host cell endoplasmic reticulum, making it a candidate for antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycovir involves multiple steps, including the acylation of glycyrrhizinic acid with nicotinic acid. The resulting preparation is a multi-component mixture containing mono-, di-, tri-, and tetranicotinates . The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically supplied as a powder with a purity of ≥ 98% by high-performance liquid chromatography (HPLC). It is stored at -20°C for long-term stability .
Analyse Des Réactions Chimiques
Types of Reactions: Glycovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Glycovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.
Biology: Investigated for its role in inhibiting glycoprotein processing in viral infections.
Medicine: Explored as a potential therapeutic agent for HIV and other viral infections due to its antiviral properties.
Industry: Utilized in the development of antiviral drugs and as a research tool in pharmaceutical studies
Mécanisme D'action
Glycovir exerts its effects by inhibiting alpha-glucosidase-1, an enzyme involved in the processing of glycoproteins in the endoplasmic reticulum. This inhibition disrupts the maturation and transport of viral glycoproteins, thereby preventing viral replication. The molecular targets include the glycosidase enzymes, and the pathways involved are related to glycoprotein biosynthesis and quality control mechanisms .
Similar Compounds:
1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.
N-Butyl-1-deoxynojirimycin: A derivative with enhanced potency against glycosidase enzymes.
Validamycin A: A glycosidase inhibitor used in agricultural applications.
Uniqueness of this compound: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .
Propriétés
Numéro CAS |
131262-82-3 |
|---|---|
Formule moléculaire |
C26H45NO8 |
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1 |
Clé InChI |
MKGDNVHZSCXBKR-KYVQNOJUSA-N |
SMILES isomérique |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES canonique |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Apparence |
Solid powder |
Autres numéros CAS |
131262-82-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Glycovir; SC 49483; SC-49483; SC49483; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



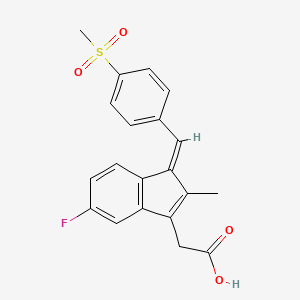
![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)
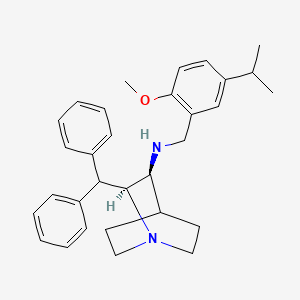
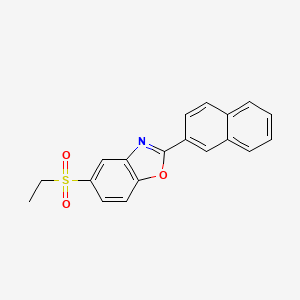

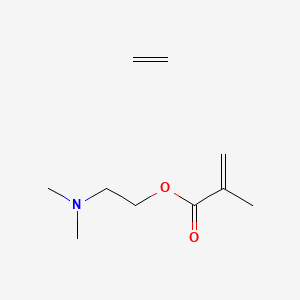


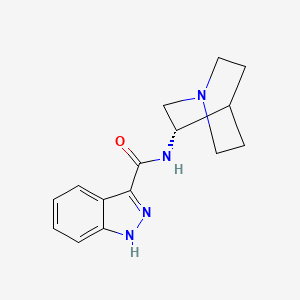
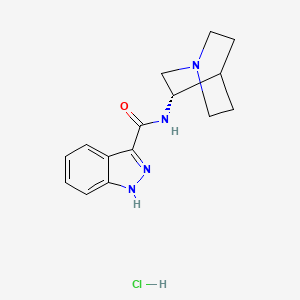
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
